Isoxicam

Pharmacokinetics Half-Life Drug Disposition

Isoxicam is a nonselective COX-1/COX-2 inhibitor with a 24–34 h elimination half-life—approximately 40% shorter than piroxicam—enabling its use as a comparator in oxicam-class pharmacokinetic/pharmacodynamic studies. It exhibits significantly reduced GI toxicity vs. piroxicam and tenoxicam at equipotent anti-inflammatory doses, and its high-resolution COX-2 crystal structure (2.0 Å) reveals a unique binding pose. These differentiated pharmacological and structural properties make isoxicam an essential tool compound for SAR investigations, toxicity profiling, and circadian pain research. Procure with confidence for reproducible, evidence-driven experimental outcomes.

Molecular Formula C14H13N3O5S
Molecular Weight 335.34 g/mol
CAS No. 34552-84-6
Cat. No. B608138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxicam
CAS34552-84-6
SynonymsIsoxicam;  W 8495;  W-8495;  W8495;  BRN 0577221.
Molecular FormulaC14H13N3O5S
Molecular Weight335.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
InChIInChI=1S/C14H13N3O5S/c1-8-7-11(16-22-8)15-14(19)12-13(18)9-5-3-4-6-10(9)23(20,21)17(12)2/h3-7,18H,1-2H3,(H,15,16,19)
InChIKeyYYUAYBYLJSNDCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility33.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoxicam CAS 34552-84-6 for Research: Oxicam-Class COX Inhibitor Baseline


Isoxicam (CAS 34552-84-6) is a benzothiazine-derived nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, sharing structural homology with piroxicam, tenoxicam, and meloxicam [1]. As a nonselective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), isoxicam exhibits potent anti-inflammatory, analgesic, and antipyretic activity [2]. Introduced clinically in 1983, isoxicam was withdrawn from the market in the mid-1980s following its association with rare but severe cutaneous adverse reactions including Stevens-Johnson syndrome and toxic epidermal necrolysis [3]. The compound remains available as a research reagent for pharmacological studies and analytical reference standard applications.

Why Isoxicam Cannot Be Interchanged with Piroxicam or Other Oxicams in Research Protocols


Substitution among oxicam-class NSAIDs in research settings introduces uncontrolled variability due to quantifiable differences in pharmacokinetic half-life, gastrointestinal toxicity profile, and COX isoform binding kinetics. Despite structural similarity, isoxicam demonstrates approximately 40% shorter elimination half-life than piroxicam in both young adults (34.3 h vs. 57.1 h) and elderly subjects (39.1 h vs. 57.8 h), directly impacting experimental steady-state timing and washout calculations [1]. Furthermore, isoxicam exhibits significantly reduced gastrotoxicity compared to piroxicam and tenoxicam at equipotent anti-inflammatory doses in preclinical models [2]. Critically, isoxicam is a nonselective COX-1/COX-2 inhibitor, whereas meloxicam displays COX-2 preferential selectivity, precluding functional interchangeability in pathway-specific investigations [3]. The evidence below quantifies these differential dimensions.

Isoxicam Evidence Guide: Quantitative Differentiation from Piroxicam, Naproxen, and Meloxicam


Isoxicam vs. Piroxicam: Shorter Elimination Half-Life in Direct Head-to-Head Pharmacokinetic Study

Isoxicam exhibits a significantly shorter elimination half-life than piroxicam in both young and elderly human subjects, a difference that directly informs dosing regimen design and washout period planning in experimental protocols. In a direct head-to-head comparison of 12 young adults (<40 years) and 12 elderly subjects (>65 years) receiving single oral doses of isoxicam 200 mg or piroxicam 20 mg with plasma monitoring for 168 hours via HPLC, isoxicam demonstrated an elimination half-life approximately 40% shorter than piroxicam across both age cohorts [1]. Notably, the apparent oral clearance of isoxicam (adults: 5.84 ± 2.04 mL/min; elderly: 5.59 ± 2.12 mL/min) was more than twice that of piroxicam (adults: 2.39 ± 0.80 mL/min; elderly: 2.51 ± 0.90 mL/min), indicating more rapid systemic elimination [1].

Pharmacokinetics Half-Life Drug Disposition Aging Research

Isoxicam vs. Piroxicam and Tenoxicam: Reduced Gastrointestinal Toxicity at Equipotent Anti-Inflammatory Doses in Rat Model

Isoxicam demonstrates notably lower gastrotoxicity compared to its closest structural analogs piroxicam and tenoxicam when administered at equipotent anti-inflammatory doses in preclinical rat models [1]. The study employed both oral and parenteral routes of administration, confirming that the reduced gastric irritation is not merely a consequence of local mucosal contact but reflects systemic differences in gastrointestinal tolerability among oxicams [1]. This differential gastrotoxicity profile distinguishes isoxicam from other benzothiazine NSAIDs within the oxicam family and supports its utility as a comparator compound in mechanistic studies of NSAID-induced gastric injury [2].

Gastrointestinal Safety Preclinical Toxicology NSAID Ulcerogenicity Oxicam Class

Isoxicam vs. Naproxen: Superior Night Pain Relief in Osteoarthritis Head-to-Head Clinical Trial

In a four-week multicenter, randomized, double-blind, double-dummy parallel-group trial comparing isoxicam 200 mg once daily with naproxen 500 mg twice daily in 230 patients with osteoarthritis of the hip and/or knee, isoxicam demonstrated superior efficacy in relieving night pain [1]. After four weeks of treatment, isoxicam administered once daily in the morning was significantly more effective than twice-daily naproxen in reducing both total pain as assessed by visual analogue scale and, importantly, nocturnal pain [1]. Additionally, a greater proportion of patients receiving isoxicam showed disease state improvement at week two as assessed by physicians [1].

Osteoarthritis Pain Management Clinical Efficacy NSAID Comparison

Isoxicam vs. Naproxen: Greater Reduction in Morning Stiffness in Rheumatoid Arthritis

In a parallel-group, randomized, double-blind, double-dummy study comparing isoxicam 200 mg once daily with naproxen 500 mg twice daily in 249 patients with rheumatoid arthritis over four weeks, isoxicam reduced morning stiffness significantly more than naproxen [1]. A trend favoring isoxicam was apparent as early as week two and reached statistical significance at week four [1]. Both agents demonstrated comparable efficacy in reducing joint tenderness, joint swelling, and overall pain, but isoxicam's advantage in alleviating morning stiffness represents a clinically meaningful differentiation in this patient population [1].

Rheumatoid Arthritis Morning Stiffness NSAID Efficacy Clinical Comparator

Isoxicam vs. Meloxicam: Distinct COX Isoform Selectivity Profile Supported by Crystal Structure Evidence

Isoxicam is a nonselective inhibitor of COX-1 and COX-2, whereas meloxicam—another oxicam-class NSAID—displays preferential inhibition of COX-2 [1]. X-ray crystal structures of COX-2 complexed with isoxicam (2.0 Å resolution) and meloxicam (2.45 Å resolution), along with a COX-1·meloxicam complex (2.4 Å resolution), reveal that oxicams bind to the COX active site via a unique pose mediated by two highly coordinated water molecules—a binding mode not observed with other NSAID classes [1]. Notably, the structures show that Leu-531 rotates to open a novel binding pocket utilized by oxicams but not by other NSAIDs [1]. The molecular basis for meloxicam's COX-2 selectivity involves Val-434, where mutation to Ile significantly reduces inhibition [1].

COX-2 Selectivity Crystal Structure Structural Biology Enzyme Inhibition

Isoxicam: Complete Oral Bioavailability with Flexible Administration Routes

Isoxicam demonstrates complete oral bioavailability (approximately 100%) and bioequivalence across multiple routes of administration, including intramuscular, oral, and rectal formulations [1]. In a three-way crossover study of 12 healthy male volunteers receiving intravenous (150 mg), intramuscular (150 mg), and oral (200 mg) doses, isoxicam plasma concentration-time curves after intravenous administration followed two-compartmental characteristics with a mean terminal half-life of 28 hours and clearance of 5.1 mL/min [1]. Oral administration achieved mean peak concentrations of 12.3 μg/mL within 10 hours [1]. Intramuscular injection produced 40% of peak concentration within 15 minutes, with maximum plasma concentrations of 11.7 μg/mL reached at approximately 3 hours [1]. Rectal suppositories (200 mg) were bioequivalent to oral capsules [1].

Bioavailability Pharmacokinetics Formulation Route of Administration

Isoxicam Research Applications: Validated Scenarios from Comparative Evidence


Pharmacokinetic Comparator Studies Requiring Intermediate Half-Life Oxicam

Isoxicam's elimination half-life of approximately 24-34 hours in adults positions it between shorter-acting NSAIDs and ultra-long-half-life oxicams like piroxicam (52-57 hours). This intermediate half-life, confirmed by direct head-to-head comparison with piroxicam [7] and supported by multiple independent pharmacokinetic investigations demonstrating half-lives ranging from 24 to 28 hours across administration routes [6], makes isoxicam a valuable comparator for studies examining structure-activity relationships governing oxicam-class clearance rates. The complete oral bioavailability and dose-independent half-life in elderly populations [3] further support its utility in age-related pharmacokinetic investigations.

Mechanistic Studies of NSAID-Induced Gastric Injury Using a Low-Ulcerogenicity Oxicam

Isoxicam serves as an essential tool compound for dissecting the structural determinants of NSAID-induced gastrointestinal toxicity. Preclinical evidence demonstrates that isoxicam is notably less gastrotoxic than piroxicam or tenoxicam at equipotent anti-inflammatory doses in rat models, with this differential toxicity observed across both oral and parenteral administration routes [7]. This reproducible finding supports isoxicam's use in comparative toxicology studies aimed at identifying the molecular features that confer reduced ulcerogenicity within the oxicam class, independent of anti-inflammatory potency.

Clinical Reference Standard for Studies of Night Pain and Morning Stiffness in Arthritic Conditions

Isoxicam's demonstrated superiority over naproxen in alleviating night pain in osteoarthritis and morning stiffness in rheumatoid arthritis, established in multicenter double-blind randomized controlled trials [7], positions the compound as a validated reference standard for research focused on circadian pain patterns and functional disability endpoints. The once-daily dosing regimen and long-term efficacy confirmed in studies involving over 745 rheumatoid arthritis patients with sustained improvement in objective parameters including erythrocyte sedimentation rate [6] support its selection as a comparator in studies examining the relationship between dosing schedule and symptomatic relief in chronic inflammatory arthropathies.

Structural Biology Studies of COX Active Site Binding via Novel Water-Mediated Pose

Isoxicam is uniquely valuable for structural investigations of cyclooxygenase-ligand interactions, as it is one of only two oxicams for which high-resolution crystal structures with COX-2 have been solved (2.0 Å resolution) [7]. The oxicam binding pose, which involves two highly coordinated water molecules and rotation of Leu-531 to open a novel binding pocket not utilized by other NSAID classes, represents a structurally distinct interaction mode [7]. Isoxicam's nonselective COX-1/COX-2 inhibition profile, contrasted with meloxicam's COX-2 selectivity, enables direct comparative structural analysis to identify the molecular determinants of isoform selectivity within a conserved chemical scaffold [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.